
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline is an organic compound characterized by the presence of a dimethyl-substituted aniline ring and an oxirane (epoxide) group attached to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline typically involves the reaction of 2,6-dimethylaniline with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimal reaction conditions include a reaction temperature of around 50°C and a reaction time of approximately 5 hours . The reaction is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline involves its interaction with molecular targets through its functional groups. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The dimethyl-substituted aniline ring contributes to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with similar structural features but lacking the oxirane group.
N,N-Dimethyl-n-(oxiran-2-ylmethyl)amine: A compound with a similar oxirane group but different substitution on the aniline ring.
Uniqueness
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline is unique due to the presence of both the dimethyl-substituted aniline ring and the oxirane group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6270-20-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2,6-dimethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-9(2)11(8)12-6-10-7-13-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
OLKCTRBJTGRLAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


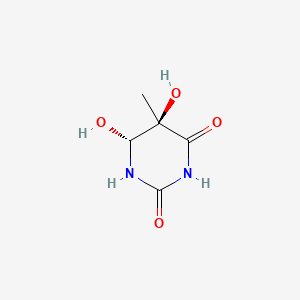


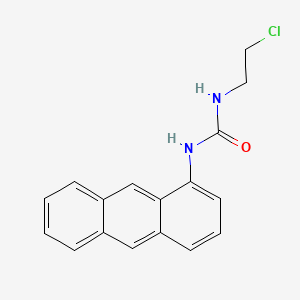

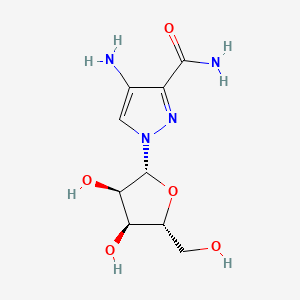
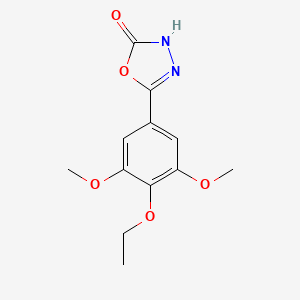

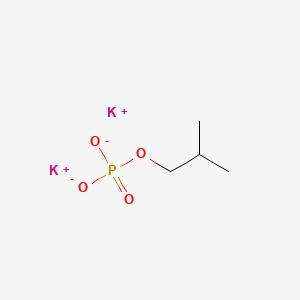
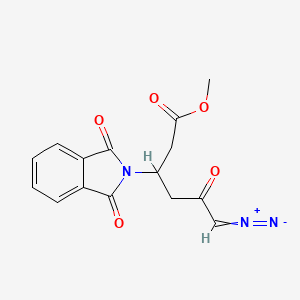

![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)


